TJ-M2010-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

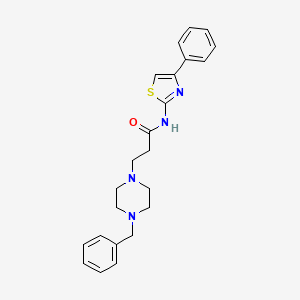

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIQJBUDKQVBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TJ-M2010-5: A Deep Dive into its MyD88 Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for TJ-M2010-5, a novel small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88) protein. By targeting a key adaptor protein in the innate immune signaling pathway, this compound presents a promising therapeutic strategy for a range of inflammatory diseases and ischemia-reperfusion injuries.

Core Mechanism of Action: Targeting the MyD88 TIR Domain

This compound functions as a direct inhibitor of MyD88 by binding to its Toll/interleukin-1 receptor (TIR) domain. This interaction is crucial as the TIR domain is essential for MyD88 homodimerization and its subsequent recruitment to upstream Toll-like receptors (TLRs), with the exception of TLR3. By physically engaging with amino acid residues within the αE, βD, βC, and αA regions, as well as the death domain and EE loops of the MyD88 TIR domain, this compound effectively disrupts the formation of the MyD88 signaling complex.[1] This interference with MyD88 homodimerization is a concentration-dependent effect.[2]

The inhibition of MyD88 dimerization by this compound prevents the recruitment and activation of downstream signaling molecules, most notably IRAK4 and IRAK1, leading to the suppression of two major inflammatory pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the mitogen-activated protein kinase (MAPK) cascades, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][3] The ultimate consequence is a significant reduction in the transcription and secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α).[1]

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.

| In Vitro Activity | |

| Cell Line | Effect of this compound |

| Transfected HEK293 cells | Inhibits MyD88 homodimerization in a concentration-dependent manner (effective at 40 μM).[2] |

| LPS-stimulated RAW 264.7 cells | Suppresses MyD88 signaling.[2] |

| R848-stimulated B cells | Prevents B cell proliferation and induces apoptosis (effective at 5-30 μM).[2] |

| Anoxia/Reoxygenation-exposed Cardiomyocytes | Markedly inhibits Toll-like receptor/MyD88 signaling.[1] |

| LPS-stimulated BV-2 cells | Significantly prevents NF-κB p65 nuclear translocation.[3] |

| In Vivo Efficacy | |

| Animal Model | Key Findings |

| Murine Myocardial Ischemia/Reperfusion Injury | Reverses two-thirds of the infarct area, improves cardiac function, reduces cardiomyocyte apoptosis, and decreases IL-1β, IL-6, and TNF-α secretion.[1] |

| 10-week Colitis-Associated Colorectal Cancer (CAC) Mouse Model | Significantly reduces AOM/DSS-induced colitis, completely prevents CAC development, decreases cell proliferation, and increases apoptosis in colon tissue. Results in 0% mortality compared to control.[2] |

| Murine Hepatic Ischemia-Reperfusion Injury | Confers protection by downregulating the TLR4/MyD88 signaling pathway, reducing hepatic macrophage depletion and pyroptosis.[4][5] |

| Murine Cerebral Ischemia-Reperfusion Injury | Decreases cerebral infarction volume by approximately 80% (at 15 mg/kg), reduces neuronal loss and apoptosis, inhibits microglia activation and peripheral myeloid cell infiltration.[6] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) for MyD88 Homodimerization

-

Objective: To determine if this compound inhibits the homodimerization of MyD88.

-

Cell Line: HEK293 cells.

-

Protocol:

-

Co-transfect HEK293 cells with plasmids encoding FLAG-tagged MyD88 and HA-tagged MyD88.

-

Treat the transfected cells with varying concentrations of this compound (e.g., 40 μM) or vehicle control.[2]

-

Lyse the cells and perform immunoprecipitation using an anti-FLAG antibody to pull down FLAG-MyD88 and any interacting proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-MyD88. A reduction in the HA-MyD88 signal in the this compound treated samples indicates inhibition of homodimerization.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To quantify the effect of this compound on the activation of downstream signaling proteins.

-

Model Systems: Anoxia/reoxygenation-exposed neonatal rat cardiomyocytes or LPS-stimulated RAW 264.7 macrophages.[1][2]

-

Protocol:

-

Culture cells and treat with this compound or vehicle, followed by stimulation (e.g., anoxia/reoxygenation or LPS).

-

Harvest cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of p38, JNK, ERK, and NF-κB p65.[1]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

-

Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.

-

Model System: Cardiomyocytes subjected to anoxia/reoxygenation.[1]

-

Protocol:

-

Treat cardiomyocytes with this compound or vehicle prior to anoxia/reoxygenation.

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative mRNA expression using the ΔΔCt method. A lower relative expression in this compound treated cells indicates transcriptional suppression of these cytokines.

-

Therapeutic Implications

The targeted inhibition of the MyD88 signaling pathway by this compound holds significant therapeutic potential. By dampening the excessive inflammatory response mediated by TLR activation, this compound has demonstrated protective effects in preclinical models of myocardial, hepatic, and cerebral ischemia-reperfusion injury, as well as colitis-associated cancer.[1][2][4][6] Its ability to penetrate the blood-brain barrier further extends its applicability to central nervous system disorders characterized by neuroinflammation.[6] The data collectively suggest that this compound is a potent and specific inhibitor of MyD88-dependent signaling, warranting further investigation and development as a novel anti-inflammatory agent.

References

- 1. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]

- 4. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interface: A Technical Guide to the Binding of TJ-M2010-5 with the MyD88 TIR Domain

For Immediate Release

This technical document provides an in-depth analysis of the binding interaction between TJ-M2010-5, a novel small molecule inhibitor, and the Toll/Interleukin-1 Receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) protein. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.

Executive Summary

This compound is an inhibitor of the MyD88 signaling pathway, a critical conduit for inflammatory responses mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] The compound functions by directly targeting the TIR domain of MyD88, thereby disrupting its homodimerization—a pivotal step in the propagation of downstream inflammatory signaling.[1][2][3][4][5] Molecular docking studies have elucidated the specific binding site of this compound within the MyD88 TIR domain, providing a structural basis for its inhibitory activity. This document summarizes the available quantitative data, details the key experimental protocols used to characterize this interaction, and presents visual representations of the relevant biological pathways and experimental workflows.

This compound Binding to the MyD88 TIR Domain

The interaction of this compound with the MyD88 TIR domain has been primarily characterized through computational molecular docking studies.[3] These in silico analyses have provided a detailed prediction of the binding mode and the key interacting residues.

Binding Site Localization

Molecular docking simulations predict that this compound binds to a region within the MyD88 TIR domain referred to as "box3".[3] This area is crucial for the homodimerization of MyD88. The predicted binding configuration shows this compound adopting a crooked conformation to fit within this pocket.[3]

Key Interacting Residues

The primary interaction is a predicted hydrophobic bond with the amino acid residue Isoleucine 179 (I179) , located in the BB loop of the TIR domain.[3] This interaction is thought to destabilize the BB loop by altering the electron cloud density.[3] In addition to the key interaction with I179, this compound is also predicted to form non-bond interactions with residues located in several other structural elements of the TIR domain, including:[3][6][7]

-

α-helices: αA and αE

-

β-sheets: βC and βD

-

Loops: DD loop and EE loop

The crystal structure of the human MyD88 TIR domain is available in the Protein Data Bank (PDB) under the accession code 4DOM .[1] This structural information serves as the foundation for the molecular docking studies.

Quantitative Data Summary

Currently, publicly available data on the direct binding affinity of this compound to the MyD88 TIR domain from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is limited. The primary quantitative measure of the interaction comes from computational modeling.

| Parameter | Value | Method | Reference |

| Docking Score | -883.298 kJ/mol | Molecular Docking (Ligandfit of Cerius2) | [6][7] |

| Key Interacting Residue | I179 (BB loop) | Molecular Docking | [3] |

| Other Interacting Regions | αA, αE, βC, βD, DD loop, EE loop | Molecular Docking | [3][6][7] |

| Inhibition of MyD88 Homodimerization | Concentration-dependent | Co-immunoprecipitation in HEK293 cells | [2][3][6] |

| Suppression of MyD88 Signaling | Concentration-dependent | Functional assays in RAW 264.7 cells | [2][6] |

Note: The docking score represents the calculated energy of the non-bond interaction between this compound and the MyD88 TIR domain.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory effect of this compound on MyD88 function.

Molecular Docking of this compound with the MyD88 TIR Domain

This protocol outlines the computational steps used to predict the binding interaction.

-

Protein Structure Preparation: The crystal structure of the human MyD88 TIR domain was obtained from the Protein Data Bank (PDB ID: 4DOM).[3]

-

Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.

-

Docking Simulation: The potential binding of this compound to the MyD88 TIR domain was simulated using the Ligandfit module of the Cerius2 software package (Accelrys Inc.).[3]

-

Analysis of Interactions: The resulting docked poses were analyzed to identify the most favorable binding conformation, the key interacting amino acid residues, and to calculate the docking score.[3][6][7]

Co-immunoprecipitation (Co-IP) to Assess MyD88 Homodimerization

This protocol describes the in vitro assay used to demonstrate that this compound inhibits the homodimerization of MyD88.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88 using a suitable transfection reagent (e.g., Lipofectamine).[3]

-

-

Treatment with this compound:

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

Cell lysates are pre-cleared with protein A/G agarose beads.

-

The pre-cleared lysates are then incubated with an anti-HA antibody to pull down HA-MyD88 and any interacting proteins.[3]

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an anti-Flag antibody to detect the co-immunoprecipitated Flag-MyD88.[3] The membrane is also probed with an anti-HA antibody to confirm the immunoprecipitation of HA-MyD88.

-

A decrease in the amount of co-immunoprecipitated Flag-MyD88 in the presence of this compound indicates inhibition of MyD88 homodimerization.[3]

-

Functional Assay for MyD88 Signaling in RAW 264.7 Cells

This protocol details the cell-based functional assay to confirm that this compound suppresses MyD88-dependent signaling.

-

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Pre-treatment with this compound:

-

Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

-

-

LPS Stimulation:

-

Cells are then stimulated with lipopolysaccharide (LPS), a TLR4 agonist that activates the MyD88 pathway, for a specific duration.

-

-

Analysis of Downstream Signaling:

-

Western Blotting: Cell lysates are collected and analyzed by Western blotting for the phosphorylation status of key downstream signaling molecules such as IRAK4, Erk1/2 MAPK, and p38 MAPK.[3] A reduction in the phosphorylation of these proteins in this compound-treated cells indicates inhibition of MyD88 signaling.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified by ELISA. A decrease in cytokine production demonstrates the functional consequence of MyD88 inhibition.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Caption: MyD88 Signaling Pathway and Inhibition by this compound.

Caption: Co-immunoprecipitation Experimental Workflow.

Caption: Predicted Binding Site of this compound on the MyD88 TIR Domain.

References

- 1. rcsb.org [rcsb.org]

- 2. hek293.com [hek293.com]

- 3. Mutational Analysis Identifies Residues Crucial for Homodimerization of Myeloid Differentiation Factor 88 (MyD88) and for Its Function in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutational analysis identifies residues crucial for homodimerization of myeloid differentiation factor 88 (MyD88) and for its function in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - KE [thermofisher.com]

- 7. Transfection and Co-immunoprecipitation Assays [bio-protocol.org]

An In-depth Technical Guide to the Effects of TJ-M2010-5 on Downstream NF-κB and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

TJ-M2010-5 is a novel small molecule inhibitor that targets the myeloid differentiation primary response 88 (MyD88) protein, a critical adaptor molecule in inflammatory signaling.[1][2][3] By selectively binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a crucial step for the activation of downstream inflammatory cascades.[1][3][4] This guide provides a detailed examination of the molecular effects of this compound, focusing on its potent inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It consolidates findings from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of MyD88 Homodimerization

The primary mechanism of this compound involves the direct inhibition of the MyD88 protein. MyD88 serves as a central adaptor for most Toll-like receptors (TLRs) and the IL-1 receptor family.[5] Upon ligand binding, these receptors recruit MyD88, which then forms a homodimer through its TIR domain.[1][4] This dimerization is the initiating event for the recruitment of downstream kinases, leading to the activation of NF-κB and MAPK pathways.[4]

This compound is specifically designed to bind to the TIR domain of MyD88, sterically hindering its ability to form a homodimer.[1][3][4] This action effectively uncouples the upstream receptor activation from the downstream signaling machinery, leading to a broad-spectrum anti-inflammatory effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MyD88 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of TJ-M2010-5 in Treating Colitis-Associated Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colitis-associated colorectal cancer (CAC) presents a significant clinical challenge, arising from chronic inflammation in the gastrointestinal tract. The Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling pathway is a critical driver of this inflammation-to-cancer sequence. This technical guide details the preclinical evidence for TJ-M2010-5, a novel small molecule inhibitor of MyD88 homodimerization, as a potential therapeutic agent for CAC. In vivo studies demonstrate that this compound completely prevents CAC development in a chemically induced mouse model, significantly reducing mortality and morbidity. The mechanism of action involves the direct inhibition of the MyD88 signaling cascade, leading to a marked reduction in pro-inflammatory cytokines and immune cell infiltration. Furthermore, evidence suggests that MyD88 inhibition by this compound helps maintain gut microbiota homeostasis, a key factor in CAC pathogenesis. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways, offering a valuable resource for researchers in oncology and inflammatory diseases.

Introduction

Chronic inflammation is a well-established driver of carcinogenesis, particularly in the colon, where inflammatory bowel disease (IBD) is a major risk factor for the development of colorectal cancer.[1] The TLR/MyD88 signaling pathway plays a pivotal role in the innate immune response and is frequently dysregulated in inflammatory conditions and subsequent malignancies.[2][3] MyD88 acts as a central adaptor protein for most TLRs, and its activation leads to the downstream activation of transcription factors such as NF-κB and AP-1, which orchestrate the expression of numerous pro-inflammatory genes.[1]

This compound is a novel synthetic compound designed to specifically inhibit the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, a crucial step for the downstream signal transduction.[2][3] By blocking this interaction, this compound effectively abrogates the TLR/MyD88 signaling cascade, presenting a targeted approach to mitigate the chronic inflammation that fuels CAC. This guide summarizes the preclinical findings that underscore the potential of this compound as a therapeutic intervention for colitis-associated colorectal cancer.

Mechanism of Action: Inhibition of MyD88 Signaling

This compound exerts its therapeutic effect by directly interfering with the MyD88 signaling pathway. This pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) through TLRs.

Upon ligand binding, TLRs recruit the adaptor protein MyD88, which then self-assembles into a homodimer. This dimerization is a critical prerequisite for the recruitment and activation of downstream kinases, including interleukin-1 receptor-associated kinase 4 (IRAK4). The subsequent phosphorylation cascade activates MAP kinases (ERK, p38) and the IKK complex, leading to the nuclear translocation of NF-κB and the expression of pro-inflammatory cytokines and chemokines.[1]

This compound is designed to bind to the TIR domain of MyD88, sterically hindering its ability to homodimerize.[2][3] This action effectively halts the signaling cascade at its inception, preventing the inflammatory response that contributes to the development of CAC. In vitro studies have demonstrated that this compound inhibits MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells.[2][3]

Preclinical Efficacy in a Colitis-Associated Cancer Model

The therapeutic potential of this compound was evaluated in a well-established murine model of colitis-associated colorectal cancer induced by azoxymethane (AOM) and dextran sodium sulfate (DSS).[2][3]

In Vivo Experimental Model

A 10-week study was conducted using a mouse model of AOM/DSS-induced CAC.[2] Mice were administered a single intraperitoneal injection of AOM, a colon-specific carcinogen, followed by cycles of DSS in their drinking water to induce chronic colitis.

Quantitative In Vivo Efficacy Data

Treatment with this compound demonstrated a profound therapeutic effect, completely preventing the development of CAC and significantly improving survival and overall health of the animals.[2]

Table 1: Survival and Body Weight Changes in AOM/DSS-Treated Mice

| Group | Number of Mice (n) | Mortality Rate (%) | Body Weight Loss |

| Control (AOM/DSS) | 30 | 53% | Statistically Significant |

| This compound (AOM/DSS) | 30 | 0% | Statistically Significantly Prevented |

| Data sourced from Xie et al., JNCI, 2016.[2] |

Table 2: Effect of this compound on Colonic Inflammation and Cell Proliferation

| Parameter | Control (AOM/DSS) | This compound (AOM/DSS) |

| Colitis Severity | Severe | Statistically Significantly Reduced |

| Cell Proliferation | Increased | Decreased |

| Apoptosis | Decreased | Increased |

| Data sourced from Xie et al., JNCI, 2016.[2] |

Reduction of Pro-inflammatory Cytokines and Immune Cell Infiltration

This compound treatment led to a significant reduction in the production of a wide array of pro-inflammatory cytokines and chemokines in the colon tissues of the AOM/DSS-treated mice.[2][3] This was accompanied by a decrease in the infiltration of various immune cells that contribute to the inflammatory microenvironment.[2]

Table 3: Effect of this compound on Inflammatory Mediators in Colon Tissue

| Cytokine/Chemokine | Effect of this compound Treatment |

| TNF-α | Inhibited |

| IL-6 | Inhibited |

| G-CSF | Inhibited |

| MIP-1β | Inhibited |

| TGF-β1 | Inhibited |

| IL-11 | Inhibited |

| IL-17A | Inhibited |

| IL-22 | Inhibited |

| IL-23 | Inhibited |

| Data sourced from Xie et al., JNCI, 2016.[2] |

Table 4: Effect of this compound on Immune Cell Infiltration in Colon Tissue

| Immune Cell Type | Effect of this compound Treatment |

| Macrophages | Inhibited |

| Dendritic Cells | Inhibited |

| Neutrophils | Inhibited |

| CD4+ T cells | Inhibited |

| Data sourced from Xie et al., JNCI, 2016.[2] |

Modulation of Gut Microbiota

Recent studies have highlighted the critical role of gut microbiota dysbiosis in the pathogenesis of CAC. A 2023 study demonstrated that MyD88 signaling blockade in the AOM/DSS model helps maintain gut microbiota homeostasis, which is crucial for preventing CAC development. While this study did not use this compound specifically, it provides strong evidence for the mechanism. In the CAC model, there is a significant increase in pathogenic Escherichia and a decrease in beneficial Lactobacillus. MyD88 inhibition was shown to reverse this trend. Furthermore, MyD88 blockade led to an increase in the production of MUC2, a key component of the protective mucus layer in the colon, and inhibited the infiltration of Escherichia into this layer.

Experimental Protocols

In Vivo AOM/DSS Mouse Model of Colitis-Associated Cancer

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Induction of CAC:

-

A single intraperitoneal (i.p.) injection of azoxymethane (AOM; 10 mg/kg body weight).

-

Five days post-AOM injection, mice are given 2.5% (w/v) dextran sodium sulfate (DSS) in their drinking water for 5 days, followed by 16 days of regular drinking water. This cycle is repeated two more times.

-

-

This compound Administration: this compound is administered daily via oral gavage or i.p. injection at a specified dosage throughout the 10-week experimental period.

-

Endpoint Analysis: At week 10, mice are euthanized, and colons are collected for tumor enumeration, histological analysis, and measurement of inflammatory markers.

In Vitro MyD88 Homodimerization Assay (HEK293 Cells)

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Transfection: HEK293 cells are co-transfected with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88 using a suitable transfection reagent.

-

Treatment: Transfected cells are treated with varying concentrations of this compound for a specified duration.

-

Co-immunoprecipitation (Co-IP):

-

Cells are lysed, and cell lysates are incubated with an anti-HA antibody.

-

Protein A/G agarose beads are used to precipitate the HA-MyD88 and any interacting proteins.

-

-

Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-Flag antibody to detect the amount of Flag-MyD88 that co-precipitated with HA-MyD88. A reduction in the Flag-MyD88 signal in the presence of this compound indicates inhibition of MyD88 homodimerization.

In Vitro MyD88 Signaling Assay (RAW 264.7 Cells)

-

Cell Line: Murine macrophage-like cell line, RAW 264.7.

-

Treatment: RAW 264.7 cells are pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS), a TLR4 agonist.

-

Analysis of Downstream Signaling:

-

Western Blotting: Cell lysates are analyzed by Western blotting for the phosphorylation status of key downstream signaling molecules, including ERK, p38 MAPK, and IκBα, to assess the activation of the MAPK and NF-κB pathways.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA.

-

Conclusion

The preclinical data presented in this guide strongly support the potential of this compound as a novel therapeutic agent for colitis-associated colorectal cancer. By specifically targeting the homodimerization of the central adaptor protein MyD88, this compound effectively abrogates the inflammatory signaling cascade that is a key driver of CAC. The complete prevention of tumor development and mortality in a rigorous animal model, coupled with a favorable impact on the gut microbiota, underscores the promise of this therapeutic strategy. Further investigation, including clinical trials, is warranted to translate these compelling preclinical findings into a viable treatment for patients with inflammatory bowel disease at high risk of developing colorectal cancer.

References

- 1. Altered gut microbiota promotes colitis-associated cancer in IL-1 receptor-associated kinase M deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking MyD88 signaling with MyD88 inhibitor prevents colitis-associated colorectal cancer development by maintaining … [ouci.dntb.gov.ua]

- 3. Blocking MyD88 signaling with MyD88 inhibitor prevents colitis-associated colorectal cancer development by maintaining colonic microbiota homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

TJ-M2010-5: A Novel MyD88 Inhibitor for the Attenuation of Myocardial Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Myocardial ischemia-reperfusion (I/R) injury is a complex pathological process that paradoxically damages the heart following the restoration of blood flow to ischemic tissue. A key driver of this injury is the inflammatory cascade initiated by the innate immune system. TJ-M2010-5, a novel small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), has emerged as a promising therapeutic agent. By targeting the MyD88 homodimerization, this compound effectively disrupts the Toll-like receptor (TLR)/MyD88 signaling pathway, a critical axis in the inflammatory response to I/R injury. This guide provides a comprehensive overview of the preclinical evidence supporting this compound as a therapeutic agent for myocardial I/R injury, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

Myocardial ischemia, primarily caused by coronary artery occlusion, leads to cellular hypoxia and initiates a cascade of detrimental events. While timely reperfusion is essential to salvage ischemic myocardium, the process itself can induce further damage, termed ischemia-reperfusion injury (IRI). This injury is characterized by cardiomyocyte apoptosis, robust inflammatory cell infiltration, and the release of pro-inflammatory cytokines, ultimately contributing to infarct size expansion and adverse cardiac remodeling.[1]

The innate immune system, particularly the Toll-like receptor (TLR) signaling pathway, plays a central role in orchestrating the inflammatory response in myocardial I/R.[1] Upon reperfusion, damage-associated molecular patterns (DAMPs) released from necrotic cardiomyocytes activate TLRs, leading to the recruitment of the adaptor protein MyD88. MyD88 subsequently forms a homodimer, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of inflammatory mediators.[1][2]

This compound is a novel small molecule inhibitor designed to specifically target the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby preventing its homodimerization and blocking downstream signaling.[3][4] Preclinical studies have demonstrated its therapeutic potential in various inflammatory conditions, including colitis-associated colorectal cancer, hepatic I/R injury, and cerebral I/R injury.[2][5][6] This guide focuses on the compelling evidence supporting the use of this compound in the context of myocardial I/R injury.

Mechanism of Action: Inhibition of the TLR/MyD88 Signaling Pathway

This compound exerts its cardioprotective effects by directly interfering with the MyD88-dependent signaling pathway. This pathway is a cornerstone of the innate immune response and a key driver of inflammation in myocardial I/R injury.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the TLR/MyD88 signaling pathway.

As depicted, this compound binds to the TIR domain of MyD88, preventing its homodimerization, a crucial step for the recruitment and activation of downstream kinases.[1][3] This blockade effectively abrogates the activation of key inflammatory signaling molecules, including p38, JNK, ERK, and the transcription factor NF-κB.[1] Consequently, the production and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are significantly reduced.[1]

Quantitative Data on Therapeutic Efficacy

Preclinical studies in murine models of myocardial I/R injury have provided robust quantitative data demonstrating the significant cardioprotective effects of this compound.

Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Function

| Parameter | Control Group | This compound Treated Group | MyD88 Knockout Group | Reference |

| Infarct Area : Area at Risk (AAR) Ratio (%) | 77.38 ± 2.34 | 27.01 ± 1.66 | 26.13 ± 2.07 | [1][7] |

| LV Ejection Fraction (EF) (%) at 24h | ~35 | ~50 | - | [7] |

| LV Fractional Shortening (FS) (%) at 24h | ~15 | ~25 | - | [7] |

Data are presented as mean ± SEM.

Table 2: Modulation of Inflammatory and Apoptotic Markers by this compound

| Marker | Control Group (I/R) | This compound Treated Group (I/R) | Method | Reference |

| Cardiac IL-1β mRNA levels | Significantly Increased | Markedly Reduced | qRT-PCR | [1] |

| Cardiac TNF-α mRNA levels | Significantly Increased | Markedly Reduced | qRT-PCR | [1] |

| Cardiac IL-6 mRNA levels | Significantly Increased | Markedly Reduced | qRT-PCR | [1] |

| Cleaved Caspase-3 Protein Levels | Significantly Increased | Markedly Downregulated | Western Blot | [1] |

| Bax Protein Levels | Significantly Increased | Markedly Downregulated | Western Blot | [1] |

| Bcl-2 Protein Levels | Significantly Decreased | Upregulated | Western Blot | [1] |

| TUNEL-positive Cardiomyocytes | Significantly Increased | Significantly Reduced | TUNEL Staining | [1] |

These data highlight that this compound treatment leads to a remarkable reduction in infarct size, comparable to that observed in MyD88 knockout mice, and a significant improvement in cardiac function.[1][7] Furthermore, this compound effectively suppresses the inflammatory response and inhibits cardiomyocyte apoptosis.[1]

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for in vivo and in vitro studies of this compound in the context of myocardial I/R injury.

In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the surgical procedure to induce myocardial I/R injury in mice and the administration of this compound.

Caption: A typical experimental workflow for in vivo studies of this compound in a murine myocardial I/R model.

Materials:

-

Male BALB/c mice (6-8 weeks old)[6]

-

This compound (dissolved in ddH₂O)[6]

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for thoracotomy

-

Ventilator

-

Suture for coronary artery ligation (e.g., 8-0 silk)

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.[6]

-

Anesthesia and Ventilation: Anesthetize the mice and maintain anesthesia throughout the surgical procedure. Intubate and ventilate the mice.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

-

Ischemia: Maintain the ligation for 30 minutes to induce ischemia.[1]

-

Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle (ddH₂O) via intraperitoneal injection at the onset of reperfusion.[6]

-

Reperfusion: Release the ligature to allow for reperfusion of the coronary artery. Reperfusion times can vary depending on the study endpoints (e.g., 24 hours, 3 days, 7 days, 14 days).[1][7]

-

Outcome Assessment: At the end of the reperfusion period, perform outcome assessments, which may include:

-

Echocardiography: To evaluate cardiac function (e.g., ejection fraction, fractional shortening).[7]

-

Infarct Size Measurement: Use Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining to delineate the area at risk and the infarcted area.[1][7]

-

Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining for general morphology and TUNEL staining for apoptosis detection.[1]

-

Molecular Analysis: Harvest heart tissue for Western blotting to assess protein expression and qRT-PCR for mRNA expression levels of inflammatory and apoptotic markers.[1]

-

In Vitro Model of Anoxia/Reoxygenation in Cardiomyocytes

This protocol describes the induction of anoxia/reoxygenation (A/R) injury in cultured neonatal rat cardiomyocytes to mimic I/R injury at the cellular level.

Materials:

-

Neonatal rat cardiomyocytes

-

Cell culture medium (e.g., DMEM)

-

Anoxia chamber or incubator with controlled gas mixture (e.g., 95% N₂, 5% CO₂)

-

This compound

Procedure:

-

Cell Culture: Isolate and culture neonatal rat cardiomyocytes according to standard protocols.

-

Anoxia: To induce anoxia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in an anoxia chamber for a specified period (e.g., 3 hours).[1]

-

Treatment: During the anoxic period or at the onset of reoxygenation, treat the cells with different concentrations of this compound or vehicle.

-

Reoxygenation: After the anoxic period, replace the anoxic medium with normal culture medium and return the cells to a normoxic incubator for a specified reoxygenation period (e.g., 3 hours).[1]

-

Outcome Assessment: Assess cellular injury and the effects of this compound through various assays, including:

-

Cell Viability/Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to quantify apoptosis.[1]

-

Western Blotting: Analyze the expression of key signaling proteins (e.g., p-P38, p-JNK, p-ERK, NF-κB) and apoptotic markers.[1]

-

qRT-PCR: Measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6).[1]

-

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in mitigating myocardial ischemia-reperfusion injury. Its specific mechanism of action, targeting the central inflammatory hub MyD88, offers a focused approach to dampening the detrimental inflammatory cascade that characterizes this condition. The significant reduction in infarct size, preservation of cardiac function, and modulation of key inflammatory and apoptotic pathways in animal models are highly encouraging.

Future research should focus on several key areas. Further dose-response studies and investigation into the optimal timing of administration will be crucial for clinical translation. Long-term studies are needed to assess the impact of this compound on chronic cardiac remodeling and the development of heart failure post-myocardial infarction. Additionally, exploring the potential of this compound in combination with other cardioprotective strategies could lead to synergistic therapeutic effects. As a novel MyD88 inhibitor, this compound holds considerable promise as a future therapy to improve outcomes for patients undergoing reperfusion for acute myocardial infarction.

References

- 1. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

The MyD88 Inhibitor TJ-M2010-5: A Novel Strategy to Mitigate Pyroptosis in Hepatic Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in liver transplantation and major liver surgery. A growing body of evidence implicates pyroptosis, a pro-inflammatory form of programmed cell death, as a critical driver of the inflammatory cascade in hepatic IRI. This whitepaper details the mechanism of action and therapeutic potential of TJ-M2010-5, a novel small molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88), in protecting against hepatic IRI by specifically suppressing pyroptosis.[1][2] Through the inhibition of the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway, this compound effectively reduces the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and pyroptotic cell death, offering a promising new avenue for therapeutic intervention.[1][2]

Introduction: The Challenge of Hepatic Ischemia-Reperfusion Injury

Hepatic IRI is an unavoidable consequence of procedures requiring temporary cessation of blood flow to the liver. The subsequent reperfusion, while necessary to restore oxygen supply, paradoxically triggers an acute inflammatory response, leading to significant hepatocellular damage.[1][3] This sterile inflammation is characterized by the release of danger-associated molecular patterns (DAMPs), which activate innate immune cells and culminate in liver dysfunction and potential organ failure.[1][3][4]

Pyroptosis: A Key Mediator of Inflammation in Hepatic IRI

Pyroptosis is an inflammatory form of programmed cell death initiated by inflammasomes.[3][5] In the context of hepatic IRI, DAMPs released from damaged cells activate the TLR4 signaling pathway.[2] This activation leads to a cascade of events, centrally involving the adaptor protein MyD88, which promotes the nuclear translocation of NF-κB.[2][6] NF-κB, in turn, upregulates the expression of pro-inflammatory cytokines and components of the NLRP3 inflammasome.[2][3]

The assembled NLRP3 inflammasome activates Caspase-1, which serves two primary functions: it cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and it cleaves Gasdermin D (GSDMD).[3][7][8] The N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cellular contents, thereby amplifying the inflammatory response.[3][4][7]

This compound: A Targeted MyD88 Inhibitor

This compound is a novel, small-molecule inhibitor designed to specifically target the Toll/interleukin-1 receptor (TIR) domain of MyD88, preventing its homodimerization.[9][10] This action effectively blocks downstream signaling from TLRs, including TLR4, thus inhibiting the activation of NF-κB and subsequent inflammatory pathways.[6][10] Previous studies have demonstrated its protective effects in various inflammatory conditions, including colitis-associated cancer and acute liver injury.[6][11][12] Recent research has now elucidated its specific role in suppressing pyroptosis during hepatic IRI.[1][2]

Preclinical Evidence: this compound Attenuates Hepatic IRI

In a murine model of segmental (70%) warm hepatic ischemia-reperfusion injury, administration of this compound demonstrated significant hepatoprotective effects.[1][2]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the key quantitative findings from the pivotal study, demonstrating the impact of this compound on liver injury and pyroptosis markers.

Table 1: Liver Function and Injury Markers

| Group | Serum ALT (U/L) | Serum AST (U/L) | Suzuki's Histological Score |

| Sham | Low | Low | Low |

| IRI | Significantly Increased | Significantly Increased | Significantly Increased |

| IRI + this compound | Significantly Decreased vs. IRI | Significantly Decreased vs. IRI | Significantly Decreased vs. IRI |

| Data abstracted from findings indicating this compound improved liver function and reduced hepatocellular injury.[2] |

Table 2: Key Pyroptosis-Related Protein Expression in Liver Tissue

| Group | TLR4 Expression | MyD88 Expression | Nuclear NF-κB p65 | Cleaved Caspase-1 | Cleaved GSDMD |

| Sham | Baseline | Baseline | Baseline | Baseline | Baseline |

| IRI | Upregulated | Upregulated | Increased | Increased | Increased |

| IRI + this compound | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI | Decreased vs. IRI | Decreased vs. IRI | Decreased vs. IRI |

| Data abstracted from findings showing this compound inhibits the TLR4/MyD88/NF-κB pathway and downstream pyroptosis effectors.[2] |

Table 3: Inflammatory Cytokine Levels in Serum

| Group | Serum IL-1β | Serum IL-18 |

| Sham | Low | Low |

| IRI | Significantly Increased | Significantly Increased |

| IRI + this compound | Significantly Decreased vs. IRI | Significantly Decreased vs. IRI |

| Data abstracted from the study's findings on inflammatory markers.[1][2] |

Signaling Pathway and Experimental Workflow

The TLR4/MyD88/Pyroptosis Signaling Pathway

The following diagram illustrates the signaling cascade leading to pyroptosis in hepatic IRI and the specific point of intervention for this compound.

Caption: this compound inhibits MyD88, blocking pyroptosis.

Experimental Research Workflow

The diagram below outlines the workflow used to evaluate the efficacy of this compound in both in vivo and in vitro models.

References

- 1. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new pyroptosis-related signature for predicting the immune status and injury of liver ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyroptosis in Liver Disease: New Insights into Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Pyroptosis and Autophagy in Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-term use of MyD88 inhibitor this compound prevents d-galactosamine/lipopolysaccharide-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyroptosis: A Newly Discovered Therapeutic Target for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ischemia reperfusion injury induces pyroptosis and mediates injury in steatotic liver thorough Caspase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound, A self-developed MyD88 inhibitor, attenuates liver fibrosis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

TJ-M2010-5: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TJ-M2010-5 is a novel, synthetic small-molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway. By selectively binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a crucial step for downstream signal transduction. This inhibitory action modulates inflammatory responses and has shown therapeutic potential in various preclinical models of inflammatory diseases and cancer. This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound, chemically known as 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)) propanamide, is a small molecule with a molecular weight of 406.55 g/mol and the chemical formula C23H26N4OS.[1] The compound was designed and synthesized at the Academy of Pharmacy, Tongji Medical College, Huazhong University of Science and Technology.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)) propanamide | [2] |

| Molecular Formula | C23H26N4OS | [1] |

| Molecular Weight | 406.55 g/mol | [1] |

| Patent Number | PCT/CN2012/070811 | [2][3] |

Synthesis of this compound

The general synthesis pathways for this compound have been outlined in scientific literature.[2] While the detailed supplementary methods are referenced in the original publication, the general approach involves a multi-step chemical synthesis process, likely culminating in the formation of the final propanamide derivative. The synthesis was developed at the Academy of Pharmacy, Tongji Medical College, Huazhong University of Science and Technology.[2][3]

Mechanism of Action: Inhibition of MyD88 Homodimerization

This compound functions as a targeted inhibitor of the MyD88 signaling pathway.[1][4][5][6] MyD88 is a key adaptor protein for most Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, MyD88 is recruited and forms a homodimer through its TIR domain. This dimerization is essential for the recruitment of downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][7]

This compound is designed to specifically bind to the TIR domain of MyD88, thereby sterically hindering its ability to form a homodimer.[1][2][4][5][6][7] This disruption of MyD88 dimerization effectively blocks the entire downstream signaling cascade.

Caption: Mechanism of this compound action.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models, highlighting its potential as a therapeutic agent for a range of conditions.

Anti-inflammatory Effects

By inhibiting the TLR/MyD88 signaling pathway, this compound effectively reduces the production of pro-inflammatory cytokines and chemokines.[2][7] Studies have shown that treatment with this compound leads to a significant decrease in the levels of TNF-α, IL-6, G-CSF, MIP-1β, TGF-β1, IL-11, IL-17A, IL-22, and IL-23.[2][7] This broad anti-inflammatory profile suggests its utility in treating inflammatory disorders.

Colitis-Associated Colorectal Cancer (CAC)

In a mouse model of azoxymethane/dextran sodium sulfate (AOM/DSS)-induced CAC, administration of this compound significantly reduced colitis and completely prevented the development of CAC.[2][7] Treated mice exhibited reduced body mass loss and 0% mortality compared to 53% in the control group.[7] The treatment also decreased cell proliferation and increased apoptosis in the colon tissue.[7]

Table 2: Effect of this compound on Cytokine Levels in a CAC Mouse Model

| Cytokine | Effect of this compound Treatment | Reference |

| TNF-α | Statistically significant decrease | [5] |

| IL-6 | Statistically significant decrease | [5] |

| G-CSF | Statistically significant decrease | [5] |

| MIP-1β | Statistically significant decrease | [5] |

| IL-11 | Statistically significant decrease | [5] |

| IL-17A | Statistically significant decrease | [5] |

| IL-22 | Statistically significant decrease | [5] |

| IL-23 | Statistically significant decrease | [5] |

| TGF-β1 | Statistically significant decrease at 7 weeks | [5] |

Myocardial Ischemia/Reperfusion Injury (MIRI)

This compound has shown protective effects in a murine model of MIRI.[3] The inhibitor improved cardiac function, reduced cardiomyocyte apoptosis, and decreased the secretion of IL-1β, IL-6, and TNF-α.[3]

Cerebral Ischemia-Reperfusion Injury (CIRI)

As a potential CNS drug candidate, this compound has been shown to attenuate acute cerebral ischemia-reperfusion injury.[8][9] In a mouse model, treatment with this compound reduced cerebral infarction volume by approximately 80%.[9] It also decreased neuronal loss and apoptosis, inhibited the infiltration of peripheral myeloid cells, and suppressed the activation of microglia.[9] These effects are mediated through the inhibition of the MyD88/NF-κB and ERK signaling pathways.[8][9]

Caption: Experimental workflow for CIRI studies.

Lupus-Like Immune Disorders

In vitro studies using a lupus-like B cell model have demonstrated that this compound can correct immune disorders.[10] It was found to inhibit the overactivation, proliferation, and differentiation of B cells into plasma cells, as well as the overproduction of autoantibodies and cytokines.[10] These effects are attributed to the blockage of the TLR7/MyD88/NF-κB and TLR7/MyD88/MAPK signaling pathways.[10]

Experimental Protocols

Detailed experimental protocols are available in the supplementary materials of the cited publications. A general overview of key methodologies is provided below.

In Vitro MyD88 Homodimerization Assay

HEK293 cells are co-transfected with plasmids expressing FLAG-tagged and HA-tagged MyD88.[7] Following treatment with varying concentrations of this compound, cell lysates are subjected to co-immunoprecipitation using anti-FLAG antibodies. The presence of HA-MyD88 in the immunoprecipitate is then detected by western blotting, with a reduction indicating inhibition of dimerization.[7]

In Vivo Animal Models

-

Colitis-Associated Cancer (CAC): The AOM/DSS model is commonly used.[2] Mice are administered a single intraperitoneal injection of AOM followed by cycles of DSS in their drinking water to induce colitis and subsequent tumor formation. This compound or a vehicle control is administered throughout the study period.[2]

-

Myocardial Ischemia/Reperfusion Injury (MIRI): MIRI is induced in mice by ligating the left anterior descending coronary artery for a defined period, followed by reperfusion.[3] this compound is typically administered prior to or during the reperfusion phase.[3]

-

Cerebral Ischemia-Reperfusion Injury (CIRI): The middle cerebral artery occlusion (MCAO) model is frequently employed.[8][9] A filament is used to occlude the middle cerebral artery for a specific duration, followed by its withdrawal to allow reperfusion. This compound is administered at various time points relative to the ischemic event.[8][9]

Analysis of Inflammatory Markers

Cytokine and chemokine levels in serum or tissue homogenates are quantified using multiplex bead-based immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).[2][3][5]

Western Blotting

Standard western blotting techniques are used to assess the protein expression and phosphorylation status of key signaling molecules in the MyD88 pathway, including MyD88, IRAKs, TRAF6, NF-κB, and MAPKs (e.g., ERK, JNK, p38).[3]

Immunohistochemistry and Immunofluorescence

These techniques are utilized to visualize and quantify cellular changes in tissues, such as cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and the infiltration of immune cells (e.g., F4/80 for macrophages, MPO for neutrophils).[3][8]

Conclusion

This compound is a promising small-molecule inhibitor of MyD88 with a well-defined mechanism of action. Its ability to disrupt MyD88 homodimerization and consequently block TLR/MyD88 signaling provides a strong rationale for its development as a therapeutic agent for a wide range of inflammatory diseases and cancers. The preclinical data summarized herein demonstrate its potent anti-inflammatory and disease-modifying effects, warranting further investigation and clinical development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]

- 10. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of TJ-M2010-5 on Pro-Inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel synthetic inhibitor, TJ-M2010-5, and its targeted effects on the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This compound is a first-in-class inhibitor that specifically targets the homodimerization of the Myeloid Differentiation Primary Response 88 (MyD88) protein, a critical adaptor in inflammatory signaling pathways.[1][2][3] This document details the mechanism of action, summarizes quantitative data from pivotal studies, outlines experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action: Inhibition of MyD88 Homodimerization

This compound was specifically designed to bind to the Toll/Interleukin-1 receptor (TIR) domain of the MyD88 protein.[1][2][3] This binding physically obstructs the self-association (homodimerization) of MyD88 molecules, which is an essential activation step in the signaling cascade initiated by Toll-like receptors (TLRs, with the exception of TLR3) and the IL-1 receptor family.[4]

Under normal inflammatory stimuli, the activation of these receptors leads to the recruitment and dimerization of MyD88. This event triggers a downstream cascade involving the phosphorylation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and subsequent activation of MAPKs (mitogen-activated protein kinases) like Erk1/2 and p38, as well as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][4][5][6] These transcription factors then translocate to the nucleus to drive the expression of a host of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[4]

By preventing the initial MyD88 dimerization, this compound effectively shuts down this entire signaling cascade, leading to a significant reduction in the production of these key cytokines.

Quantitative Data on Cytokine Inhibition

Multiple in vivo and in vitro studies have demonstrated the potent inhibitory effects of this compound on TNF-α, IL-6, and IL-1β production across various disease models.

Table 1: Summary of In Vivo Efficacy of this compound

| Disease Model | Species | Cytokine Measured | Tissue/Fluid | Result | Reference |

|---|---|---|---|---|---|

| Colitis-Associated Cancer (AOM/DSS) | Mouse | TNF-α, IL-6 | Colon Tissue, Serum | Statistically significant decrease in cytokine production. | [1][2][3] |

| Cerebral Ischemia-Reperfusion (MCAO) | Mouse | TNF-α, IL-1β, IL-6 | Brain Tissue | Significant downregulation of both mRNA and protein levels. | [5][6] |

| Myocardial Ischemia-Reperfusion | Mouse | IL-1β, IL-6, TNF-α | Heart Tissue | Marked reduction in cytokine secretion. | [4] |

| Hepatic Ischemia-Reperfusion | Mouse | IL-1β | Liver Tissue | Suppression of pyroptosis and associated IL-1β release. |[7][8] |

Table 2: Summary of In Vitro Efficacy of this compound

| Cell Type | Stimulant | Cytokine Measured | Result | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | IL-6, IL-1β, TNF-α | Significant downregulation of mRNA expression. | [9] |

| BV-2 Microglia | LPS | TNF-α, IL-6 | Inhibition of cytokine secretion. | [5] |

| BV-2 Microglia | OGD/R | TNF-α, IL-6 | Inhibition of cytokine secretion. | [5] |

| B Cells | R848 (TLR7 agonist) | General Cytokines | Inhibition of cytokine overproduction in a lupus-like model. |[10] |

Detailed Experimental Protocols

The following sections describe the methodologies used in key studies to evaluate the efficacy of this compound.

3.1. Animal Models

-

Colitis-Associated Cancer (CAC) Model:

-

Induction: C57BL/6 mice receive a single intraperitoneal (i.p.) injection of azoxymethane (AOM, 10 mg/kg).

-

Inflammation: Five days later, mice are given 2.5% dextran sodium sulfate (DSS) in their drinking water for five days to induce colitis, followed by 16 days of regular water. This DSS cycle is repeated two more times.

-

Treatment: this compound is administered daily via i.p. injection, starting two days before the first DSS administration and continuing throughout the 10-week observation period.[1][2][3]

-

-

Cerebral Ischemia-Reperfusion Injury (CIRI) Model:

-

Induction: Anesthesia is induced in mice, and the middle cerebral artery is occluded (MCAO) using a filament to induce ischemia.

-

Reperfusion: After a set period (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.

-

Treatment: this compound (e.g., 15 mg/kg) is administered, often intravenously, at the onset of reperfusion.[5][6]

-

3.2. In Vitro Assays

-

Cell Culture and Stimulation:

-

RAW 264.7 or BV-2 cells are cultured in standard DMEM with 10% FBS.

-

For inflammatory stimulation, cells are pre-treated with various concentrations of this compound (e.g., 10-40 µM) for a specified duration (e.g., 6 hours).[3][9]

-

Subsequently, cells are stimulated with Lipopolysaccharide (LPS, e.g., 100 ng/mL) for several hours to induce cytokine production.[3][9]

-

Alternatively, for ischemia modeling, cells undergo Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) .[5]

-

3.3. Cytokine Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Tissue homogenates or cell culture supernatants are collected.

-

Samples are added to 96-well plates pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the resulting colorimetric change is measured with a plate reader. The concentration is determined by comparison to a standard curve.[5][6]

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Total RNA is extracted from cells or tissues.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh).

-

Relative mRNA expression is calculated using the ΔΔCt method.[5]

-

3.4. Mechanism Validation

-

Co-Immunoprecipitation (Co-IP):

-

HEK293 cells are co-transfected with plasmids expressing Flag-tagged MyD88 and HA-tagged MyD88.

-

Cells are treated with varying doses of this compound.

-

Cell lysates are incubated with an anti-HA antibody to pull down HA-MyD88 and any interacting proteins.

-

The immunoprecipitated complex is analyzed by Western blot using an anti-Flag antibody to detect the presence of co-precipitated Flag-MyD88. A reduction in the Flag-MyD88 signal indicates inhibition of dimerization.[1]

-

Conclusion

This compound is a potent and specific inhibitor of the MyD88 signaling pathway. By preventing the crucial MyD88 homodimerization step, it effectively abrogates the downstream activation of NF-κB and MAPK pathways, leading to a robust and consistent reduction in the production of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. The extensive data from diverse in vivo and in vitro models of inflammatory disease underscore its significant therapeutic potential. For drug development professionals, this compound represents a promising candidate for treating a wide range of conditions driven by MyD88-dependent inflammation, including autoimmune diseases, ischemia-reperfusion injuries, and certain cancers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]

- 7. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of TJ-M2010-5 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

TJ-M2010-5 is a novel, small-molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway. By binding to the Toll-interleukin 1 receptor (TIR) domain of MyD88, this compound effectively blocks its homodimerization, thereby inhibiting downstream inflammatory cascades mediated by NF-κB and ERK.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models of inflammatory diseases, including colitis-associated cancer (CAC), cerebral ischemia-reperfusion injury (CIRI), hepatic ischemia-reperfusion injury (IRI), and myocardial ischemia/reperfusion injury (MIRI). Detailed protocols, dosage information, and data presentation are included to guide researchers in their preclinical studies.

Mechanism of Action

This compound targets the MyD88-dependent signaling pathway, which is a cornerstone of the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit MyD88, leading to the activation of downstream transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[2][3] this compound disrupts this cascade at a crucial early step, offering a promising therapeutic strategy for a range of inflammatory conditions.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vivo administration protocols and efficacy of this compound in various mouse models.

Table 1: In Vivo Administration Protocols for this compound in Mice

| Mouse Model | Strain | Dosage | Administration Route | Frequency & Duration | Vehicle | Reference |

| Colitis-Associated Cancer (CAC) | Female Balb/c | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 weeks | Not specified | [1][4] |

| Cerebral Ischemia-Reperfusion Injury (CIRI) | Male C57BL/6 | 15 mg/kg | Intravenous (i.v.) | Single dose at reperfusion | Not specified | [5][6] |

| Hepatic Ischemia-Reperfusion Injury (IRI) | Male BALB/c | Not specified | Intraperitoneal (i.p.) | Daily for 3 consecutive days before ischemia | Double-distilled water | [3] |

| Myocardial Ischemia/Reperfusion Injury (MIRI) | Not specified | Not specified | Not specified | Pretreatment | Not specified | [2] |

| Trichinella spiralis Infection | BALB/c | 30 mg/kg | Intraperitoneal (i.p.) | Daily for five consecutive days | Dissolved in DMSO | [7][8] |

Table 2: Summary of In Vivo Efficacy of this compound

| Mouse Model | Key Findings | Reference |

| Colitis-Associated Cancer (CAC) | Completely prevented CAC development; 0% mortality vs. 53% in control; reduced colitis and cell proliferation; decreased inflammatory cytokines (TNF-α, IL-6, etc.).[1][4] | [1][4] |

| Cerebral Ischemia-Reperfusion Injury (CIRI) | Reduced cerebral infarction volume by ~80%; decreased neuronal loss and apoptosis; inhibited neuroinflammation and microglial activation.[5][6][9] | [5][6][9] |

| Hepatic Ischemia-Reperfusion Injury (IRI) | Protected against hepatic IRI by downregulating the TLR4/MyD88 pathway and suppressing pyroptosis.[3][10] | [3][10] |

| Myocardial Ischemia/Reperfusion Injury (MIRI) | Improved cardiac function; reduced cardiomyocyte apoptosis; decreased inflammatory cytokine secretion.[2] | [2] |

| Trichinella spiralis Infection | Alleviated spleen impairment and inflammation.[7][8] | [7][8] |

Experimental Protocols

Colitis-Associated Cancer (CAC) Model

This protocol describes the induction of CAC in mice and subsequent treatment with this compound.[1][4]

Materials:

-

Female Balb/c mice (6-8 weeks old)

-

Azoxymethane (AOM)

-

Dextran sodium sulfate (DSS)

-

This compound

-

Appropriate vehicle for this compound

Procedure:

-

Induce colitis-associated cancer in mice using a combination of AOM and DSS.

-

Administer this compound at a dosage of 50 mg/kg via intraperitoneal injection.[1]

-

Begin treatment two days prior to the first DSS administration and continue daily throughout the 10-week observation period.[1]

-

Monitor mice for body weight loss and mortality.

-

At the end of the study, sacrifice the mice and collect colon tissue for analysis of cell proliferation, apoptosis, and inflammatory markers.

Cerebral Ischemia-Reperfusion Injury (CIRI) Model

This protocol details the induction of CIRI in mice and the neuroprotective effects of this compound.[5][6]

Materials:

-

Male C57BL/6 mice

-

This compound

-

Anesthesia

-

Surgical instruments for middle cerebral artery occlusion (MCAO)

Procedure:

-

Induce CIRI using the MCAO model to simulate ischemic stroke.

-

At the time of reperfusion (1 hour after MCAO), administer a single intravenous injection of this compound at a dosage of 15 mg/kg.[5]

-

Evaluate neurological deficit scores and cerebral infarction volumes.

-

Perform immunofluorescence staining to assess neuronal damage and apoptosis in the brain.

-

Analyze the expression of inflammatory cytokines, activation of microglia, and infiltration of peripheral myeloid cells to evaluate the anti-neuroinflammatory effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: TJ-M2010-5 in a Murine Model of Colitis-Associated Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction